molecular formula C₉H₁₈O₆ B013934 alpha-D-Glucopyranoside, methyl 2,3-di-O-methyl- CAS No. 14048-30-7

alpha-D-Glucopyranoside, methyl 2,3-di-O-methyl-

Cat. No. B013934
CAS RN: 14048-30-7
M. Wt: 222.24 g/mol
InChI Key: NTTFSNRBMIOKLX-UHFFFAOYSA-N
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Description

Synthesis Analysis

  • Stereospecific synthesis of related methyl alpha-D-glucopyranosides has been explored, revealing insights into their side chain conformations and chemical behavior (Crich, Kato, & Vasella, 2017).
  • Total synthesis of methyl alpha-D-glucopyranosides from various intermediates has been reported, demonstrating the ability to manipulate their structure for desired outcomes (Achmatowicz & Bielski, 1977).

Molecular Structure Analysis

  • Structural studies using NMR, IR, MS, and X-ray methods have provided insights into the stereochemical structure and conformational preferences of methyl alpha-D-glucopyranosides and their derivatives (Trofimov et al., 2006).

Chemical Reactions and Properties

  • Research on the epimerization of alpha- to beta-C-glucopyranosides under mild basic conditions has revealed the feasibility of such transformations, which are pivotal in carbohydrate chemistry (Allevi et al., 1989).

Physical Properties Analysis

  • The crystalline structure of certain methyl alpha-D-glucopyranosides has been examined, providing valuable information on their physical properties and interactions (Neuman et al., 1980).

Chemical Properties Analysis

  • The synthesis and characterization of various methyl alpha-D-glucopyranoside derivatives have been extensively studied, shedding light on their chemical properties and potential applications in different fields (Hansmann, 1990).

Scientific Research Applications

  • Conformational Analysis in Carbohydrates Alpha-D-Glucopyranoside derivatives, such as methyl alpha-sophoroside, are used to study the conformation of beta-glycosidic linkages in carbohydrates. This research involves determining inter-residue coupling constants and their relationship with the solution conformations of disaccharides, providing insight into the structural characteristics of these compounds (Olsson, Serianni & Stenutz, 2008).

  • Regioselective Preparation of Partly O-Benzylated D-Glucopyranose Acetates Alpha-D-Glucopyranoside is pivotal in facilitating the regioselective preparation of O-benzylated D-glucopyranose acetates. This process, involving debeznylation in specific orders, highlights the compound's role in the synthesis of complex carbohydrate structures (Cao, Okada & Yamada, 2006).

  • Synthesis of 3,6-dideoxy-3-(methylamino)hexoses for Lipopolysaccharide Identification Methyl alpha-D-glucopyranoside is used in the synthesis of 3,6-dideoxy-3-(methylamino)hexoses, crucial in the identification of lipopolysaccharide components in Rhizobium. This method demonstrates its utility in biochemistry for understanding bacterial structures (Hollingsworth, Hrabak & Dazzo, 1986).

  • Investigating Glycosidic Linkage Conformations Alpha-D-Glucopyranoside derivatives are instrumental in studying the conformations of glycosidic linkages, such as in methyl 2-deoxy-2-fluoro- and 3-deoxy-3-fluoro-alpha- and beta-D-glucopyranosides. This research provides essential data on the structure and reactivity of glycosides (Kováč, Yeh & Glaudemans, 1987).

  • Synthesis of Complex Carbohydrate Derivatives The compound is used in synthesizing various complex carbohydrate derivatives, such as 3,6-Anhydrofuranoses, showcasing its versatility in organic chemistry and carbohydrate synthesis (Ziegler, Vollmer, Oberhoffner & Eckhardt, 1993).

  • Glucosylation Studies Alpha-D-Glucopyranoside derivatives are essential in glucosylation studies, as seen in the synthesis of alpha-maltosyl and alpha-isomaltosyl alpha-D-glucosides. This research contributes to our understanding of glycosylation processes in organic chemistry (Koto, Yago, Zen, Tomonaga & Shimada, 1986).

  • Oligosaccharide Synthesis The compound plays a role in the synthesis of methyl alpha-D-glucooligosaccharides, highlighting its application in the production of specialized oligosaccharides (Gómez de Segura, Alcalde, Bernabé, Ballesteros & Plou, 2006).

  • Esterase Activity and Selective Deacylations In the study of esterases, methyl alpha-D-glucopyranoside derivatives are used to investigate enzyme activity and regioselective deacylations, offering insights into enzymatic specificity (Tomić, Trešćec, Ljevakovic & Tomašić, 1991).

  • Synthesis of Antibiotic Disaccharides Methyl alpha-D-glucopyranoside derivatives are used in synthesizing antibiotic disaccharides, showcasing the compound's potential in pharmaceutical research (Lockhoff, Stadler, Petersen & Endermann, 1983).

Future Directions

For more detailed information, refer to the PubChem entry .

properties

IUPAC Name

(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-4,5,6-trimethoxyoxan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O6/c1-12-7-6(11)5(4-10)15-9(14-3)8(7)13-2/h5-11H,4H2,1-3H3/t5-,6-,7+,8-,9+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTTFSNRBMIOKLX-ZEBDFXRSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C(C(OC(C1OC)OC)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@H]1[C@@H]([C@H](O[C@@H]([C@@H]1OC)OC)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2,3-di-O-methyl-alpha-D-glucopyranoside

CAS RN

14048-30-7
Record name Methyl 2,3-di-O-methyl-α-D-glucopyranoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14048-30-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2,3-di-O-methyl-alpha-D-glucopyranoside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014048307
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl 2,3-di-O-methyl-α-D-glucopyranoside
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.034.430
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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